molecular formula C20H31IO6S B12831982 1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate

1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate

Cat. No.: B12831982
M. Wt: 526.4 g/mol
InChI Key: ZUSSBOGBCQSHDF-UHFFFAOYSA-N
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Description

1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate is a complex organic compound with significant applications in various fields of scientific research. The compound consists of two distinct parts: 1-Iodo-2,3,4,5-tetramethylbenzene, a derivative of benzene with iodine and methyl groups, and propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate, a sulfanylacetate derivative with hydroxy and oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2,3,4,5-tetramethylbenzene typically involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine.

For the preparation of propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate, a multi-step synthetic route is employed. This involves the esterification of propan-2-yl alcohol with 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetic acid under acidic conditions. The reaction is typically catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often used to maintain precise control over reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2,3,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate can undergo:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution: Derivatives with different functional groups replacing iodine.

    Oxidation: Carboxylic acids, aldehydes.

    Hydrolysis: Alcohols, acids.

    Reduction: Alcohols.

Scientific Research Applications

1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The iodine and sulfanyl groups play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxy and oxo groups contribute to its solubility and ability to participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2,3,4,5-tetramethylbenzene: Similar in structure but lacks the sulfanylacetate moiety.

    Propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate: Similar but without the iodo-tetramethylbenzene component.

Uniqueness

The combination of 1-Iodo-2,3,4,5-tetramethylbenzene and propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate in a single molecule provides unique chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to the individual components.

Properties

Molecular Formula

C20H31IO6S

Molecular Weight

526.4 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate

InChI

InChI=1S/C10H13I.C10H18O6S/c1-6-5-10(11)9(4)8(3)7(6)2;1-5(2)15-7(11)9(13)17-10(14)8(12)16-6(3)4/h5H,1-4H3;5-6,9-10,13-14H,1-4H3

InChI Key

ZUSSBOGBCQSHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC(C)OC(=O)C(O)SC(C(=O)OC(C)C)O

Origin of Product

United States

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